molecular formula C12H14O6 B8268410 Methyl 2-ethoxy-7-methoxybenzo[d][1,3]dioxole-5-carboxylate

Methyl 2-ethoxy-7-methoxybenzo[d][1,3]dioxole-5-carboxylate

Cat. No.: B8268410
M. Wt: 254.24 g/mol
InChI Key: DFSYSVATUYRURM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-ethoxy-7-methoxybenzo[d][1,3]dioxole-5-carboxylate is an organic compound with a complex structure that includes a benzo[d][1,3]dioxole ring system. This compound is often used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-ethoxy-7-methoxybenzo[d][1,3]dioxole-5-carboxylate typically involves the esterification of 3,4,5-trihydroxybenzoic acid with methanol in the presence of sulfuric acid as a catalyst. This is followed by methylation using dimethyl sulfate to obtain 3-methoxy-4,5-dihydroxybenzoic acid methyl ester. The final step involves the condensation of this intermediate with diiodomethane under basic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-ethoxy-7-methoxybenzo[d][1,3]dioxole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy and ethoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-ethoxy-7-methoxybenzo[d][1,3]dioxole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-ethoxy-7-methoxybenzo[d][1,3]dioxole-5-carboxylate involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in certain cancer cell lines. The compound’s effects are mediated through its ability to interact with cellular proteins and disrupt key signaling pathways .

Comparison with Similar Compounds

  • Methyl 4-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate
  • Methyl 3-methoxy-4,5-dihydroxybenzoate

Comparison: Methyl 2-ethoxy-7-methoxybenzo[d][1,3]dioxole-5-carboxylate is unique due to its specific substitution pattern on the benzo[d][1,3]dioxole ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

Methyl 2-ethoxy-7-methoxybenzo[d][1,3]dioxole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C11_{11}H12_{12}O6_{6}
  • Molecular Weight : 240.21 g/mol
  • CAS Number : 526221-05-6
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial agent and its interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit promising antimicrobial properties. For instance, derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.

CompoundActivityReference
This compoundModerate activity against MRSA
Related compoundsAntiviral and antibacterial properties

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors within microbial cells, potentially disrupting their metabolic processes.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various benzo[d][1,3]dioxole derivatives, this compound was evaluated using disc diffusion assays against a panel of bacterial strains. The results indicated that while the compound exhibited some level of activity against MRSA, it was less effective against Gram-negative bacteria like Escherichia coli.

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted the importance of the ethoxy and methoxy groups in enhancing the biological activity of benzo[d][1,3]dioxole derivatives. Modifications to these groups significantly affected the compound's interaction with target enzymes.

Properties

IUPAC Name

methyl 2-ethoxy-7-methoxy-1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O6/c1-4-16-12-17-9-6-7(11(13)15-3)5-8(14-2)10(9)18-12/h5-6,12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSYSVATUYRURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1OC2=C(O1)C(=CC(=C2)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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